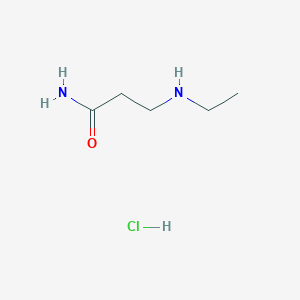

3-(ethylamino)propanamide;hydrochloride

Description

Overview of Propanamide Scaffolds in Organic Chemistry

The propanamide scaffold is a three-carbon chain terminating in an amide group. nist.gov This structural unit is found in a variety of more complex molecules and is of interest in medicinal chemistry. ontosight.ainih.gov The amide bond itself is known for its stability under physiological conditions. chemspider.com The presence of the propanamide structure can influence a molecule's physical and chemical properties, such as its solubility and how it interacts with biological systems. scbt.com

The straightforward nature of the propanamide backbone allows for functionalization at various positions, making it a versatile building block in the synthesis of new chemical entities. nih.govgoogle.com Researchers have incorporated the propanamide scaffold into compounds designed to act as enzyme inhibitors and have explored its use in creating derivatives with potential therapeutic applications. ontosight.ainih.gov

| Property | Description |

|---|---|

| Molecular Formula | C3H7NO nist.gov |

| Molecular Weight | 73.09 g/mol nist.gov |

| Key Functional Group | Amide (-CONH2) nist.gov |

| General Characteristics | Can be a solid at room temperature and is soluble in water and ethanol. google.com |

Significance of Ethylamino Moieties in Synthetic Design

The ethylamino group, consisting of an ethyl group attached to a nitrogen atom, is a common feature in many biologically active compounds. google.com Its incorporation into a molecule can significantly impact its pharmacological profile. The nitrogen atom of the ethylamino group is basic and can be protonated to form a hydrochloride salt, which often enhances a compound's water solubility and stability. scbt.com

In drug design, the ethylamino moiety can be crucial for a molecule's ability to bind to its biological target. google.com For example, the substitution of an amino group with an ethylamino group has been shown to affect the potency and selectivity of compounds targeting certain enzymes and receptors. nist.gov This makes the ethylamino group a valuable tool for medicinal chemists seeking to fine-tune the properties of a potential drug molecule.

| Feature | Significance |

|---|---|

| Basicity | The nitrogen atom can act as a hydrogen bond acceptor and can be protonated. |

| Solubility | Formation of a hydrochloride salt can improve aqueous solubility. scbt.com |

| Binding Interactions | Can participate in ionic and hydrogen bonding with biological targets. google.com |

| Structural Modification | Allows for systematic changes to a molecule to optimize its activity. nist.gov |

Contextualization within Amide and Amine-Containing Compound Classes

Compounds that contain both amide and amine functional groups are widespread in nature and in synthetic chemistry. scbt.comnih.gov Amino acids, the building blocks of proteins, are prime examples of molecules containing both an amine and a carboxylic acid group, which link together via amide (peptide) bonds. scbt.com This dual functionality allows for a rich diversity of chemical structures and biological activities.

In the pharmaceutical industry, many drugs contain both amide and amine groups. nih.gov The amide provides stability and a scaffold for the molecule, while the amine can be crucial for receptor interaction and for tuning the pharmacokinetic properties of the drug. chemspider.com The presence of a basic amine allows for the formation of salts, such as hydrochlorides, which is a common strategy to improve the handling and formulation of pharmaceutical compounds. scbt.com The study of simple molecules like 3-(ethylamino)propanamide (B1322679);hydrochloride can provide valuable insights into the fundamental interactions of these important functional groups.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(ethylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-7-4-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCOUOKDACPRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044705-01-1 | |

| Record name | Propanamide, 3-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparative Routes

Strategies for Propanamide Backbone Elaboration

The formation of the propanamide backbone is a critical step that can be achieved through various established synthetic protocols. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Amide Coupling Reaction Protocols

A prevalent and versatile method for forming the propanamide backbone is through the coupling of a carboxylic acid precursor with an amine. This approach typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

One common strategy involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this process, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the desired amide bond, with the carbodiimide being converted into a urea byproduct.

A plausible synthetic route commencing with 3-(ethylamino)propanoic acid would involve its reaction with ammonia in the presence of a coupling agent like DCC. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 1: Representative Amide Coupling Reaction Conditions

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-(ethylamino)propanoic acid | Ammonia | DCC | DCM | 25 | 12-24 | 70-90 |

| 3-(ethylamino)propanoic acid | Ammonium (B1175870) Chloride | EDC/HOBt | DMF | 25 | 12-24 | 75-95 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Nucleophilic Addition Approaches to Propanamide Synthesis

An alternative and highly efficient method for constructing the 3-aminopropanamide (B1594134) backbone is through a nucleophilic addition reaction, specifically a Michael addition. This approach involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

In the context of synthesizing 3-(ethylamino)propanamide (B1322679), ethylamine can be directly reacted with acrylamide. This reaction is a classic example of a Michael addition, where the nucleophilic ethylamine attacks the β-carbon of the acrylamide double bond. The reaction is often carried out in a protic solvent like ethanol or water and can be catalyzed by a base. Studies have shown that the reaction of acrylamide with amines leads to the formation of 3-(alkylamino)propionamides nih.govresearchgate.net. However, it is also noted that this reaction can be reversible upon heating nih.govresearchgate.net.

Table 2: Michael Addition Reaction for Propanamide Synthesis

| Michael Acceptor | Nucleophile | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acrylamide | Ethylamine | Ethanol | None | 25-50 | 24-48 | 60-80 |

| Acrylamide | Ethylamine | Water | Triethylamine | 25 | 12-24 | 65-85 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Introduction and Functionalization of the Ethylamino Group

Once the propanamide backbone is established, or concurrently with its formation, the ethylamino group must be introduced. This can be achieved through several reliable synthetic methods.

Alkylation Reactions on Nitrogen Centers

Direct alkylation of a primary amine is a straightforward method to introduce an ethyl group. If 3-aminopropanamide is used as a starting material, it can be reacted with an ethylating agent such as ethyl bromide or ethyl iodide. This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine attacks the electrophilic carbon of the ethyl halide.

A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine relative to the alkylating agent.

Reductive Amination Pathways

Reductive amination is a more controlled and widely used method for the synthesis of secondary amines, avoiding the issue of over-alkylation. This two-step, one-pot process involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

To synthesize 3-(ethylamino)propanamide via this route, 3-aminopropanamide can be reacted with acetaldehyde. The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol under mildly acidic conditions to facilitate imine formation. A reducing agent is then added to reduce the C=N double bond of the imine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.comcommonorganicchemistry.comnih.govacsgcipr.org. Sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the aldehyde masterorganicchemistry.comwikipedia.org.

Table 3: Reductive Amination Reaction Conditions

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | pH | Temperature (°C) | Typical Yield (%) |

| 3-aminopropanamide | Acetaldehyde | NaBH₃CN | Methanol | 6-7 | 25 | 70-90 |

| 3-aminopropanamide | Acetaldehyde | NaBH(OAc)₃ | Dichloromethane | N/A | 25 | 75-95 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 3-(ethylamino)propanamide with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the ethylamino group acts as a base, accepting a proton from the hydrochloric acid to form an ammonium salt.

This acid-base reaction is generally straightforward and high-yielding. The free base is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or diethyl ether) or gaseous hydrogen chloride is then added researchgate.net. The hydrochloride salt, being ionic, is typically less soluble in organic solvents than the free base and will precipitate out of the solution. The solid salt can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried. The formation of the hydrochloride salt often improves the compound's stability and crystallinity jst.go.jpgla.ac.uk.

An efficient laboratory-scale method involves dissolving the amine in a solvent and slowly adding a solution of HCl in dioxane at a reduced temperature to facilitate precipitation of the pure salt researchgate.netnih.gov.

Acid-Base Reaction Optimization for Salt Preparation

The optimization of the acid-base reaction for the preparation of 3-(ethylamino)propanamide;hydrochloride is crucial for controlling the purity, yield, and crystalline form of the final product. Key parameters that would require careful consideration in a laboratory or industrial setting include the choice of solvent, the stoichiometry of the acid, the rate of addition, and the temperature of crystallization.

The selection of an appropriate solvent system is paramount. The ideal solvent should provide good solubility for the free base and poor solubility for the hydrochloride salt, thereby facilitating high recovery through precipitation. The polarity of the solvent can also influence the crystal habit and potentially the polymorphic form of the salt.

Precise control over the stoichiometry of hydrochloric acid is necessary to ensure complete conversion to the salt without the presence of excess acid, which could be detrimental to the stability of the product or lead to the formation of a di-hydrochloride salt if other basic sites were available. The rate of addition of the acid can impact the supersaturation of the solution, which in turn affects the nucleation and growth of the crystals. A slower addition rate generally favors the formation of larger, more well-defined crystals.

Temperature control during the salt formation and crystallization process is also critical. The temperature at which the salt precipitates can influence the crystal size distribution and may determine which polymorphic form is thermodynamically favored. A controlled cooling profile can be employed to achieve the desired particle characteristics.

Table 1: Hypothetical Parameters for Optimization of 3-(ethylamino)propanamide;hydrochloride Salt Preparation

| Parameter | Variable | Desired Outcome |

| Solvent | Isopropanol, Ethanol, Ethyl Acetate | High yield, desired crystal form |

| Acid Stoichiometry | 0.95-1.05 equivalents | High purity, avoidance of excess acid |

| Addition Rate | Slow, controlled | Larger, more uniform crystals |

| Temperature | -10°C to 25°C | Control over nucleation and growth |

Polymorphism and Crystallization Studies of Hydrochloride Forms

Polymorphism, the ability of a solid material to exist in more than one crystal lattice arrangement, is a critical consideration in the development of chemical compounds. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While no specific polymorphic forms of 3-(ethylamino)propanamide;hydrochloride have been reported in the literature, it is a phenomenon that should be anticipated for a molecule of this nature.

Crystallization studies would be essential to identify and characterize any potential polymorphs. This would typically involve recrystallizing the hydrochloride salt from a diverse range of solvents and under various conditions (e.g., different cooling rates, evaporation rates, and temperatures). Techniques such as slurry conversion, where a suspension of the solid is stirred in a solvent over time, can also be used to determine the most stable polymorphic form under a given set of conditions.

The characterization of any discovered polymorphs would rely on a suite of analytical techniques. X-ray powder diffraction (XRPD) is the primary tool for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be used to determine the melting points and thermal stability of the different forms. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can also provide complementary information to distinguish between polymorphs.

Table 2: Analytical Techniques for Polymorphism Characterization

| Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Unique crystal lattice fingerprint |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Differences in molecular vibrations |

| Raman Spectroscopy | Complementary vibrational information |

| Scanning Electron Microscopy (SEM) | Crystal morphology and habit |

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Amide Functional Group

The amide functional group in 3-(ethylamino)propanamide (B1322679) is a primary amide, characterized by its relative stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo several important transformations under specific conditions.

Hydrolytic Stability and Amidation Reactions

Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. fiveable.me Their hydrolysis, the cleavage of the amide bond by water, typically requires harsh conditions such as prolonged heating in the presence of strong acids or bases. pressbooks.pubyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. The hydrolysis of N-ethylpropanamide, a close structural analog, with a strong acid catalyst yields propanoic acid and ethylammonium (B1618946) chloride. chegg.comchegg.com

Acid-Catalyzed Hydrolysis of an N-Alkyl Amide

| Reactant | Conditions | Products |

|---|---|---|

| N-ethylpropanamide | Strong acid (e.g., HCl), heat | Propanoic acid, Ethylammonium chloride chegg.comchegg.com |

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. chemistrysteps.com This process is generally more challenging than acid-catalyzed hydrolysis because the resulting amide anion (R-NH⁻) is a poor leaving group. pressbooks.pub The reaction is typically driven to completion by heating with a concentrated base, which deprotonates the resulting carboxylic acid, shifting the equilibrium. chemistrysteps.com A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane, which can proceed at room temperature or under reflux. arkat-usa.org

A related reaction is the deamination of 3-(alkylamino)propionamides, which can be converted to acrylamide. This reaction is observed to occur at nearly neutral or basic pH values. nih.gov

While direct amidation starting from 3-(ethylamino)propanamide is not a typical reaction, transamidation, the exchange of the amine moiety of an amide with another amine, is a possibility, though it often requires activation of the amide bond.

Reductive Conversions to Amine Derivatives

The amide functional group of 3-(ethylamino)propanamide can be reduced to an amine. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. The reduction converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding N¹-ethylpropane-1,3-diamine.

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates an oxygen-aluminum species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to furnish the final diamine product. This reaction is a robust and widely used method for the synthesis of amines from amides. pressbooks.pub

Reduction of Amides to Amines

| Amide Type | Reagent | Product Type |

|---|---|---|

| Primary, Secondary, or Tertiary Acyclic Amide | 1. LiAlH₄, 2. H₂O | Corresponding Amine |

Reactivity of the Secondary Ethylamino Moiety

The secondary amine in 3-(ethylamino)propanamide is a key site of reactivity, particularly for nucleophilic reactions and proton transfer. In the hydrochloride salt form, this nitrogen is protonated.

N-Alkylation and N-Acylation Pathways

The secondary amine can act as a nucleophile and undergo N-alkylation, the substitution of the hydrogen on the nitrogen with an alkyl group. This reaction typically proceeds via nucleophilic substitution with an alkyl halide. However, direct alkylation can sometimes lead to over-alkylation, forming a quaternary ammonium salt. Reductive amination provides a more controlled alternative for mono-alkylation.

N-acylation, the introduction of an acyl group (R-C=O) onto the nitrogen atom, is another characteristic reaction. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. These reactions are generally efficient and lead to the formation of a new amide bond.

Proton Transfer Mechanisms and Basic Characterization

The secondary ethylamino group imparts a basic character to the molecule. The lone pair of electrons on the nitrogen can accept a proton from an acid in a classic acid-base reaction. The basicity of an amine is quantified by its pKa value, which is the pKa of its conjugate acid. For N-ethyl-1,3-propanediamine, a close structural analog where the amide group is replaced by a primary amine, the predicted pKa of the conjugate acid is approximately 10.74. google.com This indicates that the ethylamino group in 3-(ethylamino)propanamide is a relatively strong base. In the hydrochloride salt, this amine group exists in its protonated, ammonium form.

The basicity is influenced by the hybridization of the orbitals containing the lone pair. In alkylamines, the nitrogen is sp³ hybridized, and the lone pair resides in an sp³ orbital, which is relatively high in energy and readily available for bonding with a proton.

Oxidation and Reduction Chemistry

The functional groups in 3-(ethylamino)propanamide can undergo both oxidation and reduction reactions.

The secondary amine is susceptible to oxidation. Diamine oxidases can oxidize N-alkylputrescines (a 1,4-diamine) to the corresponding aminoaldehydes, suggesting a similar enzymatic oxidation pathway could be possible for N-alkyl-1,3-diamines. nih.gov Chemical oxidation of alkylamines can also occur. For instance, the oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. In the presence of nitrate, alkylamines have been shown to oxidize to carboxylic acids and amides. acs.org

The reduction of the molecule primarily involves the amide functional group, as discussed in section 3.1.2. The conversion of the amide to a diamine is a key reductive transformation. A patent describes the synthesis of N-alkyl-1,3-diaminopropane derivatives through the reduction of an intermediate formed from a β-aminoaldehyde and an arylamine, highlighting a synthetic route to similar structures. google.comgoogle.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the detailed molecular characterization of chemical entities. By interacting with molecules using various regions of the electromagnetic spectrum, these techniques reveal distinct information about chemical structure, from the atomic nucleus to the vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the 3-(ethylamino)propanamide (B1322679);hydrochloride molecule. The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.

Based on the structure of 3-(ethylamino)propanamide, the following NMR data can be predicted.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| CH₃-CH₂- | ~1.25 | Triplet (t) | 3H | ~14 |

| CH₃-CH₂-NH- | ~3.05 | Quartet (q) | 2H | ~45 |

| -NH-CH₂-CH₂- | ~3.30 | Triplet (t) | 2H | ~40 |

| -CH₂-C(=O)NH₂ | ~2.65 | Triplet (t) | 2H | ~35 |

| -C(=O)NH₂ | - | - | - | ~175 |

To confirm the assignment of these signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For 3-(ethylamino)propanamide;hydrochloride, a COSY spectrum would show cross-peaks connecting the triplet at ~1.25 ppm (CH₃) with the quartet at ~3.05 ppm (CH₂), confirming the ethyl group. It would also show correlations between the protons of the two adjacent methylene (B1212753) groups (-NH-CH₂-CH₂-C=O) at ~3.30 ppm and ~2.65 ppm.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum would unambiguously link the proton signals in Table 1 to their corresponding carbon signals, confirming the C-H framework of the molecule. For example, it would show a correlation peak between the proton signal at ~1.25 ppm and the carbon signal at ~14 ppm, assigning them to the methyl group. nih.govnih.gov

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. This is particularly crucial in pharmaceutical research, where different crystalline forms of the same active ingredient, known as polymorphs, can have different physical properties. acs.orgnih.gov

For hydrochloride salts, ³⁵Cl SSNMR is an exceptionally sensitive probe of the local environment of the chloride anion. rsc.org Even subtle changes in crystal packing and hydrogen-bonding interactions between different polymorphs will result in distinct ³⁵Cl NMR spectra. rsc.orgresearcher.life The electric field gradient (EFG) and chemical shift (CS) tensor parameters extracted from these spectra can serve as a unique fingerprint for each solid phase. nih.gov

Additionally, ¹³C cross-polarization magic-angle spinning (CP/MAS) SSNMR spectra can differentiate polymorphs. Carbon atoms in different crystal lattices experience slightly different electronic environments, leading to measurable differences in their chemical shifts. Therefore, if 3-(ethylamino)propanamide;hydrochloride were to exist in multiple polymorphic forms, SSNMR would be an essential technique for their identification, characterization, and differentiation. rsc.orgrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation. Furthermore, these frequencies are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

For 3-(ethylamino)propanamide;hydrochloride, key functional groups include the primary amide (-CONH₂), the secondary amine hydrochloride (-NH₂⁺-), and alkyl C-H bonds. The expected vibrational frequencies are detailed in Table 2.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Amide) | -CONH₂ | 3100 - 3500 | Medium (Two bands) |

| N-H Stretch (Amine Salt) | R₂NH₂⁺ | 2400 - 3200 | Broad, Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I band) | -CONH₂ | 1630 - 1680 | Strong |

| N-H Bend (Amide II band) | -CONH₂ | 1515 - 1650 | Medium-Strong |

| C-N Stretch | Amine/Amide | 1020 - 1335 | Medium |

Conformational analysis can be performed by observing shifts in these key bands. For example, the formation of different intramolecular or intermolecular hydrogen bonds can alter the force constant of the C=O and N-H bonds, causing their stretching frequencies to shift. By comparing experimental spectra with theoretical calculations for different possible conformers, the preferred three-dimensional structure of the molecule in a given state (e.g., solid, solution) can be inferred. The presence of a strong, broad N-H stretching band for the secondary amine confirms its protonation as a hydrochloride salt. libretexts.orgorgchemboulder.comspectroscopyonline.com The amide C=O stretch is a particularly strong and reliable absorption. wpmucdn.comspcmc.ac.in

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For the free base of 3-(ethylamino)propanamide (C₅H₁₂N₂O), the monoisotopic mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value.

The analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), while amides can cleave at the C-N bond or next to the carbonyl group. libretexts.org

| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Origin |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.1022 | Protonated Molecular Ion |

| Fragment | C₄H₁₀N₂⁺ | 86.0866 | Loss of -CH₂C(=O)NH₂ followed by rearrangement/protonation |

| Fragment | C₄H₁₀N⁺ | 72.0808 | Alpha-cleavage: loss of -CH₂CONH₂ |

| Fragment | CH₂CONH₂⁺ | 58.0342 | Cleavage of C-C bond beta to nitrogen |

| Fragment | C₂H₅NHCH₂⁺ | 58.0651 | Alpha-cleavage: loss of -CH₂CH₂CONH₂ |

By combining the precise mass measurement of the parent ion with the analysis of its high-resolution fragment ions, HRMS provides definitive confirmation of both the elemental composition and the core structure of 3-(ethylamino)propanamide.

Mass Spectrometry (MS) and Hyphenated Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 3-(ethylamino)propanamide;hydrochloride, GC-MS analysis would typically require derivatization. The primary amine and amide functionalities, along with the polar nature of the molecule, make it non-volatile. Derivatization would convert the polar N-H groups into less polar, more volatile derivatives suitable for GC analysis.

The GC separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, which can be used for identification.

Illustrative GC-MS Parameters for a Structurally Similar Compound (N-ethylpropanamide):

| Parameter | Value |

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of pharmaceutical compounds like 3-(ethylamino)propanamide;hydrochloride. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. sigmaaldrich.com

For a polar and water-soluble compound, reversed-phase HPLC using a C18 or a more polar embedded-phase column would be a common starting point. The mobile phase would typically consist of a mixture of water (often with a pH-modifying additive like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsigmaaldrich.com Due to the lack of a strong chromophore in 3-(ethylamino)propanamide, UV detection might be challenging. Alternative detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) could be employed.

Illustrative HPLC Conditions for a Similar Amide Compound:

The table below outlines typical HPLC conditions that could be adapted for the purity analysis of 3-(ethylamino)propanamide;hydrochloride, based on methods used for other small amides. sigmaaldrich.com

| Parameter | Value |

| Column | Discovery RP-Amide C16, 15 cm × 4.6 mm, 5 μm |

| Mobile Phase | A: Methanol, B: 25mM potassium phosphate, pH 3.0 (20:80, A:B) |

| Flow Rate | 2 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (or ELSD/CAD) |

Gas Chromatography (GC)

As mentioned in the GC-MS section, Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like 3-(ethylamino)propanamide;hydrochloride. The high temperatures required for volatilization would likely lead to thermal degradation.

However, with appropriate derivatization to increase volatility and thermal stability, GC with a flame ionization detector (FID) could be used for purity assessment. The choice of derivatizing agent is crucial and would target the secondary amine and amide groups.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of GC and LC and is particularly useful for the separation of chiral compounds and for preparative scale separations. For a polar compound like 3-(ethylamino)propanamide;hydrochloride, a polar co-solvent such as methanol would need to be added to the supercritical CO2 mobile phase to achieve retention and separation on a suitable stationary phase. Recent developments have expanded the applicability of SFC to more polar compounds. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov As 3-(ethylamino)propanamide;hydrochloride is a salt, it will be ionized in solution, making it an excellent candidate for CE analysis. The separation is performed in a narrow capillary filled with a background electrolyte. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of both charged and neutral molecules. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. This technique could be particularly useful for separating 3-(ethylamino)propanamide from any non-ionic impurities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes without the need for empirical data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is based on the principle that the energy of the system can be determined from its electron density. For 3-(ethylamino)propanamide (B1322679);hydrochloride, DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and chemical reactivity.

DFT studies could predict key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate vibrational frequencies, providing a theoretical infrared spectrum that can be used to interpret experimental spectroscopic data. Thermodynamic properties like enthalpy and Gibbs free energy can also be calculated, offering insights into the molecule's stability. mdpi.com

Ab Initio Calculation Approaches

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation. researchgate.net

For a molecule like 3-(ethylamino)propanamide;hydrochloride, ab initio calculations would be used to obtain highly accurate predictions of its geometric structure and energy. researchgate.net While computationally more demanding than DFT, methods like Coupled Cluster are often considered the "gold standard" for calculating molecular energies and properties. rsc.org These calculations could provide benchmark data for the molecule's bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of its structure.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in medicinal chemistry and drug discovery for predicting a compound's pharmacokinetic profile. For 3-(ethylamino)propanamide;hydrochloride, several key descriptors can be computationally predicted.

Topological Polar Surface Area (TPSA) : TPSA is a descriptor that correlates with passive molecular transport through membranes and is a good predictor of drug absorption. It is calculated by summing the surface contributions of polar atoms.

LogP : This value represents the logarithm of the partition coefficient between n-octanol and water, indicating the molecule's lipophilicity or hydrophilicity. It is a critical factor in predicting how a compound will behave in a biological system.

Rotatable Bonds : The number of rotatable bonds is a measure of the conformational flexibility of a molecule. nih.gov

The predicted molecular descriptors for 3-(ethylamino)propanamide are summarized in the table below.

| Molecular Descriptor | Predicted Value | Significance |

| Formula | C5H13ClN2O | --- |

| Molecular Weight | 152.62 g/mol | Provides the mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Indicates potential for membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | -0.8 | Suggests the compound is hydrophilic. |

| Number of Rotatable Bonds | 4 | Reflects the degree of conformational flexibility. |

| Hydrogen Bond Donors | 3 | Indicates potential to donate hydrogen bonds in interactions. |

| Hydrogen Bond Acceptors | 2 | Indicates potential to accept hydrogen bonds in interactions. |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques used to study how a small molecule (ligand) might interact with a large biological molecule, such as a protein or enzyme. nih.gov

Protein-Ligand Interaction Analysis (e.g., Enzyme Active Sites)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. numberanalytics.com In the context of 3-(ethylamino)propanamide;hydrochloride, docking simulations would be performed to investigate its potential to bind to the active site of a specific enzyme. researchgate.net This process involves generating a three-dimensional structure of the ligand and placing it into the binding pocket of a target protein.

The simulation then calculates the binding energy, which indicates the affinity of the ligand for the protein. nih.gov A detailed analysis of the resulting complex can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is critical for understanding the molecular basis of the ligand's potential biological activity. chemrxiv.org

A hypothetical interaction analysis for 3-(ethylamino)propanamide docked into an enzyme active site might yield the following results:

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Aspartic Acid (ASP) 112 | 2.8 |

| Hydrogen Bond | Serine (SER) 98 | 3.1 |

| Electrostatic (Salt Bridge) | Glutamic Acid (GLU) 150 | 4.2 |

| Hydrophobic Interaction | Valine (VAL) 75, Leucine (LEU) 101 | 3.9 - 4.5 |

Note: This table presents a hypothetical scenario of protein-ligand interactions for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different three-dimensional arrangements of atoms that a molecule can adopt through the rotation of its single bonds. nih.gov For a flexible molecule like 3-(ethylamino)propanamide;hydrochloride, understanding its conformational preferences is crucial, as the bioactive conformation may not be the lowest energy state. chemrxiv.org

Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers. The results of this analysis can be visualized through an energy landscape map, which plots the potential energy of the molecule as a function of its conformational coordinates, such as dihedral angles. nih.gov The map reveals the low-energy valleys, corresponding to the most stable conformations, and the energy barriers between them. researchgate.net This provides a comprehensive understanding of the molecule's dynamic behavior and the relative populations of its different shapes at a given temperature.

Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. amercrystalassn.orgwiley-vch.de This analysis can define atoms within a molecule, identify bond paths between them, and quantify the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). uni-rostock.demuni.cz

A QTAIM analysis of 3-(ethylamino)propanamide;hydrochloride would involve calculating various properties at specific points along the chemical bonds, known as bond critical points (BCPs). Key descriptors include:

Electron Density (ρ): Indicates the strength of a bond.

Laplacian of Electron Density (∇²ρ): Helps distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Total Electron Energy Density (H(r)): Provides further insight into the nature of the bonding interaction.

Without specific studies on 3-(ethylamino)propanamide;hydrochloride, no data for these QTAIM descriptors are available. Such an analysis would be crucial for understanding the intramolecular and intermolecular interactions, particularly the influence of the hydrochloride salt form on the molecule's electronic structure.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters. mdpi.comnih.gov These theoretical predictions are instrumental in interpreting experimental spectra and can help in the structural elucidation of new compounds. nih.gov

For 3-(ethylamino)propanamide;hydrochloride, theoretical predictions could provide valuable data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (δ) for ¹H and ¹³C atoms. This would help in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies, which correspond to the absorption bands in an IR spectrum. This is useful for identifying functional groups and understanding the molecule's vibrational modes. For instance, characteristic frequencies for the amide C=O stretch, N-H bends, and C-N stretches could be precisely calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculation of electronic transitions, which helps in predicting the wavelengths of maximum absorption (λ_max). nih.gov

Currently, there are no published theoretical calculations for the NMR, IR, or UV-Vis spectra of 3-(ethylamino)propanamide;hydrochloride. The generation of such predictive data would require dedicated computational research.

Research on Derivatives and Structure Activity Relationship Sar Studies

Rational Design Principles for Propanamide-Based Analogues

Rational drug design for propanamide-based analogues, as with other molecular scaffolds, is guided by an understanding of the target biological structure and the principles of molecular interactions. mlsu.ac.innih.govnih.gov The design process for analogues of 3-aminopropanamides often involves considering factors such as the size, shape, and electronic properties of the molecule to achieve optimal interaction with a biological target. mlsu.ac.indrugdesign.org

Key principles include:

Target-Based Design: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, computational methods such as molecular docking can be used to predict how different propanamide analogues will bind. patsnap.com This allows for the design of molecules with improved affinity and selectivity.

Ligand-Based Design: In the absence of a known target structure, design is guided by the structure-activity relationships of known active molecules. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling help in identifying the physicochemical properties that are crucial for biological activity. patsnap.com

Bioisosteric Replacement: This involves substituting parts of the molecule with other groups that have similar physical or chemical properties. For the propanamide scaffold, this could involve modifying the ethylamino group or the propanamide backbone to improve properties like metabolic stability or target affinity. nih.gov

Systematic Structural Modifications of the Propanamide Core

The N-substituent on the amino group of 3-aminopropanamide (B1594134) derivatives is a critical determinant of their biological activity. Studies on related N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown that the nature of the N-alkyl group significantly influences the compound's properties. nih.gov

For instance, in a series of N-acyl-beta-alanine amides, the N-substituent was found to be essential for antiproliferative activity, and its replacement led to a complete loss of activity. nih.gov Research on N-substituted indole-3-propanamide derivatives as antioxidants also highlights the importance of these substitutions. nih.gov

Table 1: Impact of N-Substituent Variation on Biological Activity of Analogous Amides

| N-Substituent | Observed Effect on Activity | Reference Compound Class |

| Methyl | Varied depending on the rest of the molecule | N-alkyl-3-(alkylamino)pyrazine-2-carboxamides |

| Longer Alkyl Chains (e.g., Hexyl, Heptyl, Octyl) | Increased lipophilicity and influenced antimycobacterial activity | N-alkyl-3-(alkylamino)pyrazine-2-carboxamides |

| Aromatic Acyl Moieties | Maintained or improved antiproliferative activity | N-acyl-beta-alanine amides |

| (2,3-dimethylphenyl) aminosulfonylphenyl | Essential for antiproliferative activity | N-acyl-beta-alanine amides |

This table is based on data from analogous compound series and not directly on 3-(ethylamino)propanamide (B1322679);hydrochloride.

The length and substitution of the propanamide chain can significantly affect the biological activity of a molecule. In many homologous series of compounds, there is an optimal chain length for activity. nih.gov Increasing or decreasing the chain length can alter the molecule's ability to fit into a binding pocket and can also affect its pharmacokinetic properties. nih.gov

Studies on various alkyl derivatives have shown that compounds with a chain length of 11 to 15 carbon atoms are often the most active. nih.gov The flexibility and conformation of the propanamide chain, which is a derivative of β-alanine, can be influenced by substitutions, which in turn affects how the molecule interacts with its target. nih.gov

Modification of the amide nitrogen in the propanamide core is another strategy to modulate the properties of these compounds. The amide bond itself is a key structural feature, and its hydrogen bonding capabilities can be crucial for target interaction. drugdesign.org Replacing the amide N-H with an N-alkyl group, for example, can probe the importance of this hydrogen bond donor capability. drugdesign.org

Structure-Activity Relationship (SAR) Investigations on Related Compounds

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For propanamide derivatives, SAR studies have provided valuable insights.

For example, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that longer alkyl chains on the 3-amino substituent were more favorable for the inhibition of photosynthetic electron transport, an effect strongly correlated with the compound's lipophilicity. nih.gov In another study on antiproliferative N-acyl-beta-alanine amides, the N-homofarnesoyl residue could be replaced by various aliphatic and aromatic acyl groups without losing activity, indicating flexibility in this part of the molecule. nih.gov However, the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be indispensable. nih.gov

Table 2: Summary of SAR Findings for Analogous Propanamide Derivatives

| Structural Moiety | Modification | Impact on Activity | Compound Class |

| N-Alkyl Group (on amino) | Increase in chain length | Increased lipophilicity and specific biological activities | N-alkyl-3-(alkylamino)pyrazine-2-carboxamides |

| Acyl Group (on amino) | Replacement of homofarnesoyl with other acyl groups | Activity maintained or improved | N-acyl-beta-alanine amides |

| Amide N-H | Replacement with N-CH3 | Probes importance of hydrogen bond donation | General SAR principle for amides |

| Propanamide Chain | Alteration of length | Can optimize binding and pharmacokinetic properties | General principle for homologous series |

This table synthesizes findings from studies on related compound classes and illustrates general SAR principles.

Role of Propanamide Scaffolds as Building Blocks in Advanced Organic Synthesis

The propanamide scaffold, particularly as a derivative of β-alanine, is a valuable building block in organic synthesis. frontiersin.org β-Alanine and its derivatives are used in the synthesis of more complex molecules, including peptides and peptidomimetics. nih.govacs.org The incorporation of a β-amino acid like the one in the 3-(ethylamino)propanamide structure can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation. nih.gov

The β-alanine amide structure serves as a versatile starting point for creating libraries of compounds for drug discovery. chemimpex.com Its functional groups—the secondary amine and the primary amide—allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives for biological screening. frontiersin.orgresearchgate.net

Applications in Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). For a molecule like 3-(ethylamino)propanamide to be used in click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne "handle."

The secondary amine of 3-(ethylamino)propanamide is the key to its derivatization for click chemistry applications. It can be modified to incorporate the necessary functional groups through several synthetic routes.

Introduction of an Azide Group: The conversion of a secondary amine to an azide can be achieved using a diazo-transfer reaction. Reagents such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide can react with the secondary amine to form the corresponding azide. This would transform 3-(ethylamino)propanamide into an azide-functionalized building block, ready for conjugation with alkyne-containing molecules.

Introduction of an Alkyne Group: To introduce an alkyne, the secondary amine can be reacted with an alkyne-containing electrophile, such as propargyl bromide or a propiolic acid derivative. For example, acylation of the secondary amine with propioloyl chloride would yield an N-alkynyl amide derivative. This molecule could then be "clicked" onto azide-modified substrates, such as proteins, polymers, or other small molecules.

These functionalized derivatives of 3-(ethylamino)propanamide could be used to link the core scaffold to larger biomolecules for biochemical studies or to other chemical moieties to build more complex structures.

Synthesis of Compound Libraries

Combinatorial chemistry and parallel synthesis are techniques used to rapidly create large numbers of distinct but structurally related molecules, known as compound libraries. These libraries are invaluable for screening for new drug candidates. The structure of 3-(ethylamino)propanamide is well-suited to serve as a central scaffold for library synthesis due to its two distinct points of diversification.

Diversification at the Amine: The secondary amine can be modified through various reactions, including acylation, alkylation, reductive amination, and arylation. In a parallel synthesis format, the core 3-(ethylamino)propanamide scaffold could be distributed into an array of reaction vessels. A different acyl chloride, alkyl halide, or aldehyde/ketone could be added to each vessel, leading to a library of N-substituted derivatives.

Diversification at the Amide: While the primary amide is less reactive than the secondary amine, it can also be a point of diversity. For instance, it can undergo reactions such as dehydration to a nitrile or participate in various coupling reactions under specific conditions. More commonly, the amide itself would be formed in the final step of a synthesis, where a precursor like 3-(ethylamino)propanoic acid is coupled with a diverse library of primary or secondary amines.

A hypothetical library synthesis could involve two steps:

Step 1 (Amine Derivatization): The secondary amine of 3-(ethylamino)propanamide is acylated with a set of 10 different acid chlorides.

Step 2 (Hypothetical Amide Coupling): If starting from the corresponding acid, the carboxylate is coupled with a set of 10 different amines.

This two-step diversification strategy could theoretically generate a library of 100 (10 x 10) unique compounds, each with a distinct substitution pattern, for subsequent biological screening.

The following interactive table illustrates a subset of a potential compound library derived from the 3-(ethylamino)propanamide scaffold, highlighting diversification at the secondary amine position.

| Derivative ID | R-Group (Acyl Chloride Used) | Molecular Formula of Derivative |

| EA-001 | Acetyl chloride | C₇H₁₄N₂O₂ |

| EA-002 | Benzoyl chloride | C₁₂H₁₆N₂O₂ |

| EA-003 | Cyclopropanecarbonyl chloride | C₉H₁₆N₂O₂ |

| EA-004 | 4-Chlorobenzoyl chloride | C₁₂H₁₅ClN₂O₂ |

| EA-005 | Thiophene-2-carbonyl chloride | C₁₀H₁₄N₂O₂S |

This systematic approach allows for the efficient exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Example

To illustrate how SAR studies might be conducted on derivatives of 3-(ethylamino)propanamide, we can consider a hypothetical scenario where these compounds are tested as inhibitors of a specific enzyme. Research on structurally related compounds, such as the N-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ibuprofen, has shown that modifications to the N-alkyl and amide portions of a molecule can significantly impact biological activity.

In this hypothetical example, a series of derivatives of 3-(ethylamino)propanamide are synthesized where the primary amide is replaced by coupling with various anilines (forming N-aryl amides), and the ethyl group on the secondary amine is varied. The goal is to understand how these changes affect the inhibitory potency (measured as IC₅₀) against "Enzyme X".

The table below presents hypothetical data for such an SAR study.

| Compound ID | R¹ Group (on Amine) | R² Group (on Amide) | IC₅₀ (nM) against Enzyme X |

| SAR-01 | Ethyl | -H (primary amide) | >10,000 |

| SAR-02 | Ethyl | Phenyl | 850 |

| SAR-03 | Ethyl | 4-Chlorophenyl | 250 |

| SAR-04 | Ethyl | 4-Methoxyphenyl | 600 |

| SAR-05 | Ethyl | 2-Chlorophenyl | 1500 |

| SAR-06 | Propyl | 4-Chlorophenyl | 180 |

| SAR-07 | Methyl | 4-Chlorophenyl | 450 |

| SAR-08 | Cyclopropyl (B3062369) | 4-Chlorophenyl | 95 |

Analysis of Hypothetical SAR Data:

Amide Substitution: Replacing the primary amide (SAR-01) with an N-phenyl group (SAR-02) significantly improves activity.

Electronic Effects: Adding an electron-withdrawing group (chlorine) at the para-position of the phenyl ring (SAR-03) enhances potency compared to the unsubstituted phenyl (SAR-02) or an electron-donating group (methoxy, SAR-04).

Steric Effects: Moving the chloro group to the ortho-position (SAR-05) reduces activity, suggesting steric hindrance is detrimental in that position.

N-Alkyl Group: Varying the alkyl group on the secondary amine shows that a propyl group (SAR-06) is slightly better than an ethyl group (SAR-03), while a smaller methyl group (SAR-07) is less effective. A constrained cyclopropyl group (SAR-08) provides the highest potency, suggesting a specific conformational requirement for optimal binding to the enzyme.

These hypothetical findings would guide the design of the next generation of inhibitors, focusing on small, constrained N-alkyl groups and para-substituted electron-withdrawing aryl amides.

Investigations into Biological Mechanisms at the Molecular and Cellular Level Preclinical/mechanistic Focus

Enzyme Interaction and Modulation Mechanisms

Biochemical Catalysis

The compound 3-(ethylamino)propanamide (B1322679);hydrochloride is an amide. In chemical synthesis, the formation of amide and ester bonds can be achieved through various catalytic processes. There is no evidence to suggest that this compound itself acts as a catalyst.

Amide Formation: The formation of an amide bond is a fundamental reaction in organic chemistry. catalyticamidation.info Catalytic methods are highly sought after to improve efficiency and reduce waste compared to traditional methods that use stoichiometric activating agents. sigmaaldrich.comucl.ac.uk Catalysts for direct amidation, such as those based on boron, can facilitate the reaction between a carboxylic acid and an amine, with water being the only byproduct. mdpi.com

Esterification: Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. chemguide.co.uk This reaction is often slow and reversible, requiring an acid catalyst like concentrated sulfuric acid to proceed efficiently. chemguide.co.uk Catalytic processes are widely used in industry for the production of a variety of esters, from simple acetates to more complex molecules like biodiesel. google.comchemra.com

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Interactions

Ligand-receptor interactions are the foundation of cellular communication. A ligand, such as a drug or neurotransmitter, binds to a specific receptor to initiate a cellular response. genextgenomics.com This binding is characterized by specificity and affinity. genextgenomics.com The strength and duration of these interactions, governed by various molecular forces, determine the ultimate physiological or pharmacological effect. americanpharmaceuticalreview.comnih.gov Understanding these interactions at a molecular level is crucial for designing targeted therapies. plos.org

Modulation of G Protein-Coupled Receptors (e.g., GPR88)

G Protein-Coupled Receptors (GPCRs) are a large family of cell surface receptors that play roles in numerous physiological processes. khanacademy.org GPR88 is an orphan GPCR, meaning its endogenous ligand is not yet known. It is highly expressed in the striatum, a brain region involved in motor control and cognition. nih.govgenecards.org GPR88 is implicated in a wide range of behaviors and is considered a potential therapeutic target for neuropsychiatric disorders. uniprot.orgnih.govwikipedia.org It is known to couple to G(i)-family G proteins, which typically lead to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. uniprot.org

Macromolecular Interactions

DNA-Binding Properties (e.g., DNA Intercalation, Topoisomerase II Inhibition)

There is no available research to suggest that 3-(ethylamino)propanamide;hydrochloride interacts with DNA. Studies concerning potential DNA intercalation—the insertion of a molecule between the base pairs of DNA—or the inhibition of enzymes such as topoisomerase II, which are critical for managing DNA topology during replication and transcription, have not been documented for this specific compound.

Protein-Ligand Interaction Characterization

Scientific literature lacks characterization of any specific protein-ligand interactions involving 3-(ethylamino)propanamide;hydrochloride. There are no published studies identifying protein targets for this compound or detailing the thermodynamics and kinetics of any such potential binding.

Cellular and Subcellular Mechanistic Studies

Influence on Cellular Metabolism and Gene Expression

There is no documented evidence on the effects of 3-(ethylamino)propanamide;hydrochloride on cellular metabolism. Furthermore, no studies have been published that analyze its impact on gene expression, and therefore its potential to alter cellular functions through genetic regulation remains unknown.

Modulation of Ion Channels (e.g., Kv1.3, IK-1, CRAC)

There is no scientific information available to indicate that 3-(ethylamino)propanamide;hydrochloride has any modulatory effects on ion channels. Specifically, its interaction with the voltage-gated potassium channel Kv1.3, the intermediate-conductance calcium-activated potassium channel IK-1, or the Calcium Release-Activated Calcium (CRAC) channels has not been a subject of published research.

Cellular Transport Mechanisms (e.g., L-type Amino Acid Transporter 1, LAT1)

The mechanisms by which 3-(ethylamino)propanamide;hydrochloride might be transported into cells are currently uncharacterized. There is no research available to suggest its potential interaction with cellular transporters, including the L-type Amino Acid Transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids.

An article on the requested chemical compound, "3-(ethylamino)propanamide;hydrochloride," cannot be generated. Extensive searches for scientific literature regarding its biological mechanisms at the molecular and cellular level have yielded no specific preclinical or mechanistic studies.

There is no publicly available research data on the effects of "3-(ethylamino)propanamide;hydrochloride" on cell cycle progression, cellular differentiation, or its involvement in neurotoxicological pathways such as excitotoxicity. Consequently, the creation of an article with the specified outline and content, including data tables and detailed research findings, is not possible based on the available information.

Academic Literature and Patent Landscape Analysis

Review of Scholarly Publications and Research Articles

Direct scholarly publications focusing explicitly on 3-(ethylamino)propanamide (B1322679);hydrochloride are notably scarce in publicly accessible scientific databases. This suggests that the compound may be a novel entity, a laboratory intermediate that is not typically isolated or characterized in detail in publications, or a compound that has not yet been the subject of significant academic investigation.

However, the constituent functional groups of the molecule—the ethylamino group and the propanamide backbone—are prevalent in a wide range of biologically active molecules. Research on related N-substituted propanamide derivatives has shown their potential in various therapeutic areas. For instance, studies on different propanamide derivatives have explored their utility as enzyme inhibitors and antioxidants. nih.gov A series of novel N-H and N-substituted indole-3-propanamide derivatives, for example, have been synthesized and evaluated for their antioxidant properties, with some compounds showing significant inhibition of superoxide (B77818) anion and lipid peroxidation. nih.gov

Furthermore, the propanamide scaffold is a key feature in many pharmacologically active compounds. For example, novel quinoxaline-3-propanamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as inducers of apoptosis, showing potential in cancer therapy. nih.gov Additionally, propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2, indicating the versatility of the propanamide core in medicinal chemistry. nih.gov The ethylamino group, a simple secondary amine, is also a common feature in many biologically active compounds, contributing to their physicochemical properties and their ability to interact with biological targets. nih.gov

The following table summarizes research findings on related propanamide derivatives, offering a glimpse into the potential areas of investigation for 3-(ethylamino)propanamide;hydrochloride.

| Research Area | Key Findings on Related Propanamide Derivatives |

| Antioxidant Activity | N-substituted indole-3-propanamide derivatives have shown significant inhibitory effects on superoxide anion and lipid peroxidation. nih.govresearchgate.net |

| Enzyme Inhibition | Propanamide-sulfonamide conjugates have been identified as potent dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov |

| Anticancer Activity | Novel quinoxaline-3-propanamides have demonstrated VEGFR-2 inhibitory activity and the ability to induce apoptosis in cancer cell lines. nih.gov |

| Cholinesterase Inhibition | Carboxamide and propanamide derivatives bearing a phenylpyridazine core have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. nih.gov |

Analysis of Patent Literature for Synthetic Innovations and Research Applications

A direct analysis of the patent landscape for 3-(ethylamino)propanamide;hydrochloride reveals a lack of patents specifically claiming this compound. This indicates that it may not yet have been the subject of proprietary research and development leading to patent protection. However, an examination of patents for structurally related compounds provides insights into potential synthetic methodologies and applications.

Patents in the pharmaceutical field often focus on novel molecular scaffolds and their derivatives. researchgate.net The propanamide moiety is a common structural feature in many patented compounds. For instance, a Chinese patent application describes the use of propanamide compounds in the preparation of medicines for treating diseases related to insulin (B600854) resistance. google.com This suggests that derivatives of propanamide are of interest for their potential metabolic effects.

Synthetic methods for creating substituted propanamides are also a subject of patent literature. These often involve the coupling of a carboxylic acid or its activated derivative with an appropriate amine. Innovations in this area focus on improving reaction yields, reducing the number of synthetic steps, and employing more environmentally friendly reagents and conditions. researchgate.net

The following interactive data table outlines patents related to propanamide derivatives, highlighting the types of innovations and applications being pursued in this chemical space.

| Patent Focus | Description of Innovation/Application | Example Compound Class |

| Therapeutic Use | Application of propanamide compounds for the treatment of insulin resistance and related diseases. google.com | Substituted Propanamides |

| Synthetic Method | Development of efficient, one-pot, three-component reactions for the synthesis of complex pyran-based propanamide derivatives. researchgate.net | Pyrano[3,2-b]pyran-4(8H)-ones |

| Drug Delivery | Use of prodrug strategies to improve the pharmacokinetic properties of drug candidates containing amide functionalities. rsc.org | Varies |

Comparative Analysis with Related Patented Chemical Entities

To understand the potential position of 3-(ethylamino)propanamide;hydrochloride in the patent landscape, it is useful to compare it with structurally similar patented molecules. This comparative analysis can shed light on the types of structural modifications that are being patented and the therapeutic areas that are being targeted.

One relevant class of compounds is the N-substituted propanamides that have been investigated for a variety of biological activities. A key difference between 3-(ethylamino)propanamide;hydrochloride and many patented propanamide derivatives lies in its relative simplicity. Patented molecules often feature more complex substitutions on both the nitrogen and the carbonyl side of the amide bond, which are designed to optimize binding to a specific biological target.

For example, the patented propanamide compounds for insulin resistance have more complex aromatic or heterocyclic moieties attached. google.com This complexity is often crucial for achieving the desired potency and selectivity. In contrast, 3-(ethylamino)propanamide;hydrochloride is a small, flexible molecule. This simplicity could be an advantage in certain applications, such as in fragment-based drug discovery, where smaller, less complex molecules are used as starting points for developing more potent drugs.

The table below provides a comparative overview of 3-(ethylamino)propanamide;hydrochloride and other patented propanamide derivatives.

| Feature | 3-(ethylamino)propanamide;hydrochloride | Patented Propanamide Derivatives (General) |

| Structural Complexity | Low | Generally high, with complex substitutions. |

| Molecular Weight | Low | Varies, but often higher. |

| Potential Application | Building block, fragment for drug discovery, potential standalone therapeutic. | Specific therapeutic targets (e.g., enzymes, receptors). |

| Patent Coverage | Not specifically claimed. | Often broad claims covering a genus of related structures. |

Identification of Emerging Research Directions and Underexplored Areas

The lack of extensive research and patenting activity surrounding 3-(ethylamino)propanamide;hydrochloride suggests that it represents an underexplored area of chemical space. Based on the analysis of related compounds, several emerging research directions can be identified for this molecule.

One potential avenue of research is its use as a scaffold or building block in medicinal chemistry. researchgate.net Its simple structure and the presence of reactive functional groups (a secondary amine and a primary amide) make it an attractive starting material for the synthesis of more complex molecules. The development of novel synthetic methods utilizing this compound could be a fruitful area of investigation.

Another emerging direction is the exploration of its own potential biological activity. Given the diverse biological roles of other simple amides and amines, it is plausible that 3-(ethylamino)propanamide;hydrochloride could exhibit interesting pharmacological properties. High-throughput screening of this compound against a variety of biological targets could uncover unexpected activities.

Furthermore, the field of materials science could offer unexplored applications. The ability of the amide and amine groups to form hydrogen bonds suggests that this molecule could be used in the development of novel polymers, gels, or other materials with interesting properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.